molecular formula C₂₂H₂₇D₃O₅ B1153009 6β-Methylprednisolone-d3

6β-Methylprednisolone-d3

Cat. No.: B1153009
M. Wt: 377.49
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Deuterated Analogs in Pharmaceutical and Biochemical Sciences

Deuterated analogs, where one or more hydrogen atoms in a molecule are replaced by deuterium (B1214612), offer unique advantages in scientific research. clearsynth.com This subtle structural modification, known as deuteration, can alter the pharmacokinetic and toxicological properties of a drug. researchgate.netnih.gov The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down the rate of metabolic reactions involving the cleavage of this bond. nih.gov This "kinetic isotope effect" can lead to several beneficial changes, including:

Improved Metabolic Stability: By slowing down metabolism, deuteration can increase a drug's half-life, potentially allowing for less frequent dosing. nih.govsymeres.com

Reduced Toxicity: Deuteration can alter metabolic pathways, sometimes leading to the formation of less toxic metabolites. researchgate.netresearchgate.net

Enhanced Bioavailability: By reducing first-pass metabolism, a higher concentration of the active drug may reach systemic circulation. researchgate.net

Stabilization of Chiral Centers: The addition of deuterium can help stabilize a specific enantiomer (a non-superimposable mirror image of a molecule), which is crucial when one enantiomer is more effective or less toxic than the other. assumption.edu

Beyond altering drug properties, deuterated compounds are extensively used as internal standards in analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. assumption.eduarkat-usa.org Their distinct mass allows for precise quantification of their non-deuterated counterparts in complex biological samples. uni-muenchen.de

Rationale for Deuterium Labeling in Steroid Research

The application of deuterium labeling is particularly valuable in steroid research for several key reasons. Steroids undergo complex metabolic transformations in the body, and understanding these pathways is crucial for both drug development and the diagnosis of various diseases. uni-muenchen.denih.gov

Deuterium-labeled steroids serve as ideal tracers to follow the metabolic fate of a steroid molecule in vivo without the need for radioactive isotopes. nih.govnih.gov Researchers can administer a deuterated steroid and then use techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the resulting metabolites in biological fluids such as plasma and urine. uni-muenchen.denih.gov This approach provides invaluable insights into:

Metabolic Pathways: Elucidating the specific enzymes and reactions involved in steroid biotransformation. nih.govnih.gov

Production Rates: Estimating the rate at which the body produces certain steroid hormones. nih.govnih.gov

Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion (ADME) of synthetic corticosteroid drugs. assumption.edu

The use of stable isotope-labeled internal standards, including deuterated steroids, is considered the gold standard for accurate quantification in mass spectrometry-based steroid analysis. uni-muenchen.denih.gov This is because the labeled standard behaves almost identically to the unlabeled analyte during sample preparation and analysis, correcting for any potential losses or variations and ensuring reliable and robust results. uni-muenchen.de

Overview of 6β-Methylprednisolone-d3 within the Context of Corticosteroid Research

This compound is the deuterated analog of 6β-Methylprednisolone, a known impurity and metabolite of the synthetic corticosteroid methylprednisolone (B1676475). scbt.comnih.gov Methylprednisolone itself is a potent anti-inflammatory and immunosuppressive agent used in the treatment of a wide range of conditions. drugbank.comnih.gov

The primary role of this compound in research is as an internal standard for the accurate quantification of 6β-Methylprednisolone in various biological matrices. medchemexpress.comlgcstandards.com Its chemical properties are nearly identical to the unlabeled compound, but its increased mass due to the three deuterium atoms allows it to be distinguished in mass spectrometric analyses. scbt.com This makes it an essential tool for pharmacokinetic studies, metabolic profiling, and toxicological assessments of methylprednisolone.

Below is a table summarizing the key chemical properties of this compound:

PropertyValue
Chemical Formula C₂₂H₂₇D₃O₅
Molecular Weight 377.49 g/mol
Alternate Names (6β,11β)-11,17,21-Trihydroxy-6-methylpregna-1,4-diene-3,20-dione-d3; 11β,17α,21-Trihydroxy-6β-methyl-pregnane-1,4-diene-3,20-dione-d3
CAS Number (unlabeled) 18462-27-6
Data sourced from Santa Cruz Biotechnology. scbt.com

Properties

Molecular Formula

C₂₂H₂₇D₃O₅

Molecular Weight

377.49

Synonyms

(6β,11β)-11,17,21-Trihydroxy-6-methylpregna-1,4-diene-3,20-dione-d3;  11β,17α,21-Trihydroxy-6β-methyl-pregnane-1,4-diene-3,20-dione-d3; 

Origin of Product

United States

Synthetic Strategies and Chemical Derivatization of 6β Methylprednisolone D3

Methodologies for Deuterium (B1214612) Incorporation into the Methylprednisolone (B1676475) Scaffold

The introduction of deuterium into a complex steroidal structure like methylprednisolone requires precise and controlled chemical reactions. The primary methods employed include regioselective deuteration, the use of isotope-containing precursors, and hydrogen/deuterium exchange reactions.

Regioselective deuteration involves introducing deuterium atoms at specific, predetermined positions within the steroid's carbon skeleton. This selectivity is vital for creating stable labels that are not lost through metabolic processes.

Key techniques include:

Catalytic Deuteration: The reduction of a double bond or another functional group using deuterium gas (D₂) in the presence of a metal catalyst (e.g., Palladium on carbon) can introduce deuterium atoms stereospecifically.

Reductive Deuteration with Deuterated Reagents: Carbonyl groups, such as ketones at the C-3, C-11, or C-20 positions in steroid precursors, can be reduced using deuterated reducing agents. Sodium borodeuteride (NaBD₄) is a common reagent for this purpose, selectively delivering a deuterium atom to the carbonyl carbon. researchgate.net For instance, the reduction of a 6-oxo group with sodium borodeuteride can introduce a deuterium atom at the C-6 position. nih.gov

Electrophilic Aromatic Deuteration: In steroid rings that are aromatic, strong deuterated acids can be used to achieve electrophilic substitution of hydrogen with deuterium, although this is less common for the standard methylprednisolone scaffold. nih.gov

Technique Reagent(s) Target Functional Group Example Application
Catalytic DeuterationD₂, Pd/CCarbon-Carbon Double BondReduction of an unsaturated precursor to create a deuterated alkane linkage.
Reductive DeuterationSodium Borodeuteride (NaBD₄)Ketone (C=O)Reduction of an 11-keto group to an 11β-hydroxy group with deuterium incorporation at C-11. nih.gov
Base-Catalyzed ExchangeNaOD, D₂OProtons alpha to a carbonylIntroduction of deuterium at positions adjacent to a ketone, such as C-2 or C-4. nih.gov

Examples of this strategy include:

Using a Deuterated Steroid Starting Material: The synthesis can commence from a commercially available or previously synthesized deuterated steroid, such as cortisol-d₄ or cortisone-d₅. nih.gov Subsequent chemical modifications to introduce the 6β-methyl group and the Δ¹,⁴-diene system would yield the desired labeled product.

Employing Deuterated Alkylating Agents: For 6β-Methylprednisolone-d3, the most direct application of this method involves using a deuterated methylating agent to introduce the C-6 methyl group. Reagents such as trideuteromethyl iodide (CD₃I) or trideuteromethyl-containing organometallic reagents can be used to alkylate a suitable 6-methylene precursor. nih.gov

Hydrogen-deuterium exchange (HDX) is a chemical reaction where a hydrogen atom covalently bonded to a carbon is replaced by a deuterium atom from a deuterium-rich source, such as deuterium oxide (D₂O) or deuterated methanol (B129727) (MeOD). wikipedia.org These reactions are often catalyzed by acids or bases. nih.gov

Base-Catalyzed Exchange: In the presence of a strong deuterated base like sodium deuteroxide (NaOD), protons on carbon atoms adjacent to carbonyl groups (α-protons) can be removed to form an enolate intermediate. nih.gov This enolate can then be quenched with a deuterium source (e.g., D₂O), resulting in the incorporation of a deuterium atom. This is particularly effective for positions C-2, C-4, and C-17 in the steroid nucleus due to the proximity of the C-3 and C-20 ketones.

Acid-Catalyzed Exchange: Strong deuterated acids can also facilitate exchange, typically at positions activated towards electrophilic attack. nih.govnih.gov

The extent and location of the exchange depend significantly on reaction conditions such as pH, temperature, and the specific catalyst used. wikipedia.org For complex molecules, protecting groups may be necessary to prevent unintended exchange at other sites. nih.gov

Synthesis of this compound from Precursor Compounds

While the precise, proprietary synthesis pathway for commercially available this compound may not be publicly disclosed, a plausible route can be constructed based on established steroid chemistry. A likely strategy involves the introduction of a trideuteromethyl group (–CD₃) at the 6β-position of a prednisolone (B192156) precursor.

A representative synthetic approach could be:

Formation of a 6-Methylene Intermediate: Starting with a suitable hydrocortisone (B1673445) or prednisolone derivative, a 6-methylene group is introduced. This can be achieved via a Mannich-type reaction with formaldehyde (B43269) and a secondary amine, followed by elimination. google.com

Introduction of the Trideuteromethyl Group: The key deuteration step involves the reaction of the 6-methylene intermediate. One potential method is a conjugate addition reaction using a deuterated organometallic reagent, such as a Gilman cuprate (B13416276) (e.g., (CD₃)₂CuLi), to install the –CD₃ group specifically at the 6β-position.

Dehydrogenation: If the starting material was a hydrocortisone derivative, a dehydrogenation step is required to create the characteristic 1,4-diene system in the A-ring of methylprednisolone. This is typically accomplished using a chemical oxidant like selenium dioxide or a microbial dehydrogenation process. google.com

Step Reaction Type Key Reagents Purpose
1Methylene IntroductionHydrocortisone, Formaldehyde, N-MethylanilineCreates a reactive 6-methylene intermediate from a hydrocortisone precursor. google.com
2Reduction/AlkylationCyclohexene, Palladium on CarbonReduces the 6-methylene group to a 6-methyl group in the non-deuterated synthesis. For the d3-variant, a deuterated reagent would be used here. google.com
3DehydrogenationDehydrogenation Reagent (e.g., DDQ)Introduces the C1-C2 double bond to form the prednisolone A-ring structure. google.com

Note: The table above outlines a general, non-deuterated synthesis. For the d3-variant, Step 2 would be modified to incorporate a deuterated methyl source.

Advanced Analytical Methodologies Utilizing 6β Methylprednisolone D3

Role of 6β-Methylprednisolone-d3 as an Internal Standard in Mass Spectrometry

In the realm of quantitative mass spectrometry, particularly when analyzing biological samples, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard. This compound, with its deuterium (B1214612) labels, is an ideal SIL-IS for the quantification of 6β-hydroxymethylprednisolone and, by extension, its parent compound, methylprednisolone (B1676475).

Quantitative Analysis of Methylprednisolone and Related Corticosteroids

The accurate measurement of synthetic corticosteroids like methylprednisolone is crucial in various research and clinical settings. Analytical methods, especially those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), rely on internal standards to correct for variability during sample processing and analysis.

The structural similarity and identical chromatographic behavior of this compound to the unlabeled analyte ensure that it experiences similar extraction efficiencies and ionization effects. This co-elution is vital for accurate quantification. By adding a known amount of this compound to a sample, the ratio of the analyte's signal to the internal standard's signal can be used to determine the analyte's concentration, effectively normalizing for any sample-to-sample variations.

Research has demonstrated the successful use of SIL-IS in the quantification of various corticosteroids. For instance, in a study analyzing prednisolone (B192156) and prednisone (B1679067), the use of their respective deuterated internal standards (prednisolone-D8 and prednisone-D4) was investigated to compensate for urinary matrix effects. dshs-koeln.de Similarly, LC-MS/MS methods for a panel of steroids, including cortisol and dexamethasone (B1670325), have been developed and validated using appropriate SIL-IS to ensure accuracy. nih.gov

Overcoming Matrix Effects and Ion Suppression in Complex Biological Samples

Biological samples such as plasma, serum, and urine are inherently complex, containing a multitude of endogenous and exogenous compounds. nih.gov These co-eluting substances can interfere with the ionization of the target analyte in the mass spectrometer's source, a phenomenon known as matrix effect, which often leads to ion suppression. longdom.orgsemanticscholar.org Ion suppression can significantly reduce the analyte's signal, leading to inaccurate and unreliable quantification. longdom.orgnih.gov

The use of a SIL-IS like this compound is a highly effective strategy to mitigate these matrix effects. nih.govnih.gov Because the SIL-IS and the analyte are chemically identical and co-elute, they are subjected to the same degree of ion suppression. dshs-koeln.de By calculating the ratio of the analyte to the internal standard, the suppressive effects are effectively canceled out, leading to more accurate and precise measurements. dshs-koeln.de

Strategies to reduce matrix effects often begin with sample preparation techniques like protein precipitation, solid-phase extraction (SPE), and liquid-liquid extraction (LLE) to remove interfering components. longdom.org However, even with extensive cleanup, residual matrix components can still cause ion suppression. The inclusion of a SIL-IS provides a crucial layer of correction.

Enhancement of Assay Sensitivity and Reproducibility

The reproducibility of an assay is also greatly improved. The use of an internal standard minimizes the impact of variations that can occur between different samples, different analytical runs, or even different laboratories. This results in lower coefficients of variation (CVs) and greater confidence in the analytical data. The improved precision and accuracy are essential for applications ranging from pharmacokinetic studies to clinical monitoring. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

LC-MS/MS has become the preferred technology for steroid analysis due to its high specificity and sensitivity, overcoming the limitations of traditional immunoassays. nih.govresearchgate.net this compound is integral to the development and application of robust LC-MS/MS methods for steroid analysis.

Method Development and Validation for Steroid Analysis

Developing a reliable LC-MS/MS method requires careful optimization of chromatographic conditions and mass spectrometric parameters. The goal is to achieve good separation of the analyte from other compounds in the sample and to obtain a strong, specific signal for the analyte.

During method validation, key parameters such as linearity, accuracy, precision, and the lower limit of quantification (LLOQ) are assessed. The use of this compound is critical throughout this process. It is used to construct calibration curves and quality control (QC) samples, which are essential for demonstrating the method's performance. For example, a validated LC-MS/MS method for 12 steroid hormones demonstrated satisfactory accuracy and precision, with apparent recoveries between 86.4% and 115.0% and intra- and inter-assay precisions between 5.3% and 12.8%. nih.gov

The table below illustrates typical parameters evaluated during the validation of an LC-MS/MS method for steroid analysis.

Validation ParameterDescriptionTypical Acceptance Criteria
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.99
Accuracy The closeness of the measured value to the true value.Within ±15% of the nominal value (±20% for LLOQ)
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Coefficient of variation (CV) ≤ 15% (≤ 20% for LLOQ)
Lower Limit of Quantification (LLOQ) The lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision.Signal-to-noise ratio > 10
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte
Matrix Effect The effect of co-eluting substances on the ionization of the analyte.Assessed but compensated for by the internal standard
Recovery The efficiency of the extraction procedure.Consistent and reproducible

Multiple Reaction Monitoring (MRM) for Targeted Analysis

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive scanning mode used in tandem mass spectrometry for quantitative analysis. nih.gov In an MRM experiment, a specific precursor ion (an ion of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and then a specific product ion (a fragment of the analyte) is selected in the third quadrupole. nih.gov This process is highly specific because it relies on a unique precursor-to-product ion transition for each compound. nih.gov

For this compound, specific MRM transitions are monitored. The mass difference of three daltons due to the deuterium atoms allows the mass spectrometer to distinguish it from the endogenous, unlabeled 6β-hydroxymethylprednisolone.

The table below shows hypothetical MRM transitions for 6β-hydroxymethylprednisolone and its deuterated internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
6β-hydroxymethylprednisolone[M+H]⁺Specific Fragment 1
[M+H]⁺Specific Fragment 2
This compound[M+H]⁺+3Specific Fragment 1+3
[M+H]⁺+3Specific Fragment 2+3

The high selectivity of MRM reduces the need for extensive chromatographic separation, allowing for faster analysis times. researchgate.net When coupled with the use of a stable isotope-labeled internal standard like this compound, MRM-based LC-MS/MS assays provide a powerful tool for the accurate and reliable quantification of corticosteroids in complex biological samples.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the analysis of corticosteroids like methylprednisolone, derivatization is often required to increase their volatility and thermal stability. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification by correcting for variations in sample preparation, derivatization efficiency, and instrument response.

When used as an internal standard in isotope dilution GC-MS methods, this compound is added to the sample at a known concentration prior to extraction and analysis. nih.gov Since it is chemically identical to the analyte of interest (6β-methylprednisolone), it co-elutes from the gas chromatograph. However, due to the three deuterium atoms in the 6β-methyl group, it has a mass-to-charge ratio (m/z) that is three units higher than the unlabeled compound. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.

The quantification is based on the ratio of the peak areas of the analyte to the internal standard. This method effectively compensates for any loss of analyte during sample processing, as both the analyte and the internal standard will be affected proportionally. The fragmentation patterns of the derivatized this compound and the unlabeled analyte are expected to be very similar, with the key difference being the mass shift in fragments containing the 6β-methyl group.

Table 1: Theoretical GC-MS Fragmentation Data for Derivatized Methylprednisolone and this compound

AnalyteDerivativeParent Ion (M+)Key Fragment Ion 1Key Fragment Ion 2
MethylprednisoloneTrimethylsilyl (TMS)[M]+[M-CH3]+[Fragment containing C6]+
This compoundTrimethylsilyl (TMS)[M+3]+[M-CH3]+[Fragment containing C6]+3

Note: This table is illustrative and based on general principles of mass spectrometry of deuterated compounds. Actual fragmentation patterns may vary based on derivatization and instrument conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Kinetic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules. In the context of corticosteroids, NMR is instrumental in confirming the identity of the active pharmaceutical ingredient and characterizing its impurities. researchgate.net The use of isotopically labeled compounds like this compound can provide valuable insights in complex NMR studies.

In ¹H NMR spectroscopy, the signal corresponding to the 6β-methyl group in methylprednisolone would be absent in the spectrum of this compound. This can be a powerful tool for peak assignment in crowded spectral regions. Furthermore, in ¹³C NMR, the carbon atom of the 6β-methyl group would exhibit a characteristic multiplet due to coupling with the deuterium atoms, and its chemical shift would be slightly altered compared to the unlabeled compound.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often employed for the complete structural assignment of complex molecules like steroids. In these experiments, the absence of correlations from the 6β-methyl protons in this compound can simplify the interpretation of the spectra and aid in the unambiguous assignment of neighboring protons and carbons.

While detailed kinetic studies specifically utilizing this compound are not extensively reported in publicly available literature, the principles of using isotopically labeled compounds for studying reaction mechanisms and kinetics are well-established. The deuterium atoms can influence the rate of reactions involving the 6β-methyl group (a kinetic isotope effect), which could be monitored by NMR to elucidate reaction pathways.

Application in Quality Control and Reference Standard Development for Steroid Impurities

The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final product. Regulatory bodies require comprehensive characterization and quantification of impurities. This compound plays a vital role in this process as a certified reference material for the accurate quantification of methylprednisolone and its impurities.

In the development of analytical methods for impurity profiling, such as High-Performance Liquid Chromatography (HPLC), this compound can be used as an internal standard to ensure the accuracy and precision of the quantification of known and unknown impurities. nih.gov Its use is particularly advantageous in hyphenated techniques like LC-MS, where it can compensate for matrix effects and variations in ionization efficiency.

Furthermore, this compound can be used in the validation of analytical methods to assess parameters such as accuracy, precision, and linearity. By spiking known amounts of the deuterated standard into placebo and API samples, the recovery of the analytical method can be accurately determined. The development of robust and reliable analytical methods is essential for the routine quality control of methylprednisolone drug substance and drug product.

Table 2: Common Impurities of Methylprednisolone

Impurity NameStructure
Prednisone17,21-dihydroxypregna-1,4-diene-3,11,20-trione
Hydrocortisone (B1673445)11β,17,21-trihydroxypregn-4-ene-3,20-dione
Methylprednisone17,21-dihydroxy-6α-methylpregna-1,4-diene-3,11,20-trione
6α-Methylprednisolone11β,17,21-trihydroxy-6α-methylpregna-1,4-diene-3,20-dione

This table lists some of the common impurities that may be present in methylprednisolone and for which this compound could serve as an effective internal standard for quantification.

Mechanistic Studies of Methylprednisolone Metabolism and Biotransformation Using Deuterated Analogs

Elucidation of Metabolic Pathways of Methylprednisolone (B1676475)

The biotransformation of methylprednisolone is extensive, leading to a variety of metabolites. The primary site of metabolism is the liver, with subsequent renal excretion of the hydrophilic inactive metabolites. Hepatic metabolism is largely mediated by 11β-hydroxysteroid dehydrogenases (11β-HSD) and 20-ketosteroid reductases.

Studies utilizing techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been instrumental in identifying the metabolic products of methylprednisolone in human urine. These investigations have revealed that the metabolic pathways include hydroxylation, reduction, and oxidation. The use of deuterated standards in such studies is critical for the accurate quantification and confirmation of these metabolic routes. While specific studies detailing the use of 6β-Methylprednisolone-d3 are not prevalent in publicly accessible literature, the principles of its application are well-established. A deuterated analog would be administered, and the subsequent metabolites would be analyzed. The presence of the deuterium (B1214612) label would allow for the unequivocal identification of drug-related material from endogenous compounds, thereby providing a clear picture of the metabolic fate of methylprednisolone.

Identification of Key Metabolites through Isotopic Tracing

Isotopic tracing with deuterated analogs like this compound is a cornerstone for the definitive identification of metabolites. The deuterium atoms act as a stable, non-radioactive label. When a biological sample is analyzed by mass spectrometry, the metabolites derived from the deuterated drug will exhibit a characteristic mass shift corresponding to the number of deuterium atoms, distinguishing them from endogenous molecules.

Through such methodologies, a number of key metabolites of methylprednisolone have been identified. These include, but are not limited to, 6β-hydroxymethylprednisolone, 20α- and 20β-dihydromethylprednisolone, and 11-oxo-methylprednisolone. In a typical isotopic tracing study, this compound would be incubated with a metabolically active system, such as human liver microsomes or hepatocytes. The resulting mixture would then be analyzed by LC-MS/MS to detect the deuterated metabolites. This approach not only confirms the identity of the metabolites but also aids in the elucidation of novel metabolic pathways.

Table 1: Major Identified Metabolites of Methylprednisolone

Metabolite Abbreviation Metabolic Reaction
6β-Hydroxymethylprednisolone M1 Hydroxylation
20α-Dihydro-11-oxo-6β-hydroxymethylprednisolone M2 Reduction, Oxidation, Hydroxylation
20β-Dihydro-11-oxo-6β-hydroxymethylprednisolone M3 Reduction, Oxidation, Hydroxylation
20α-Dihydro-6β-hydroxymethylprednisolone M4 Reduction, Hydroxylation
20β-Dihydro-6β-hydroxymethylprednisolone M5 Reduction, Hydroxylation
20α-Dihydromethylprednisolone M12 (isomer 1) Reduction
20β-Dihydromethylprednisolone M12 (isomer 2) Reduction
11-Oxo-methylprednisolone M10 Oxidation

Characterization of Enzyme Kinetics and Isoform Specificity (e.g., CYP3A4-mediated 6β-Hydroxylation)

In vitro systems are indispensable for characterizing the enzymes responsible for drug metabolism. Human liver microsomes, which are rich in cytochrome P450 (CYP) enzymes, and cultured hepatocytes, which contain a broader range of metabolic enzymes, are the most common models used. news-medical.netnih.govdls.com In these systems, incubation of methylprednisolone allows for the determination of key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax).

The use of deuterated analogs like this compound in these incubation studies can provide more precise kinetic data. By using it as an internal standard, the accuracy of quantification of the unlabeled drug's metabolism is significantly improved. d-nb.infotexilajournal.com Furthermore, comparing the metabolism of the deuterated and non-deuterated compound can reveal kinetic isotope effects, which provide insight into the reaction mechanism. Studies with human hepatocytes have shown that while dexamethasone (B1670325) and prednisone (B1679067) can induce CYP3A, methylprednisolone does not appear to have the same inducing effect. nih.govresearchgate.net

The cytochrome P450 superfamily of enzymes plays a critical role in the metabolism of a vast array of xenobiotics, including corticosteroids. mdpi.com For methylprednisolone, the CYP3A subfamily, particularly CYP3A4, is the primary catalyst for its oxidative metabolism. One of the key reactions mediated by CYP3A4 is the 6β-hydroxylation of steroids. nih.gov This reaction is a major pathway for the clearance of both endogenous and synthetic corticosteroids.

The specificity of CYP3A4 for 6β-hydroxylation has been demonstrated in studies using human liver microsomes and recombinant CYP enzymes. nih.govnih.gov The use of specific chemical inhibitors of CYP3A4 in these in vitro systems leads to a significant reduction in the formation of 6β-hydroxymethylprednisolone, confirming the central role of this enzyme. While CYP3A5 can also contribute to steroid metabolism, studies on prednisolone (B192156) suggest that CYP3A4 is the more significant contributor to its 6β-hydroxylation. nih.gov

Table 2: Enzyme Kinetic Parameters for Cortisol 6β-Hydroxylation by CYP3A4

Parameter Value
Km 148 ± 25 µM
Vmax 27 ± 2 pmol/min/pmol CYP3A4

Note: Data for cortisol is presented as a proxy for steroid 6β-hydroxylation by CYP3A4. nih.gov

Investigating Deuterium Kinetic Isotope Effects in Metabolic Reactions

The deuterium kinetic isotope effect (KIE) is a powerful tool for investigating the rate-limiting steps of enzymatic reactions. nih.gov It is based on the principle that a carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond. Consequently, if the cleavage of a C-H bond is the rate-determining step of a reaction, replacing the hydrogen with deuterium will slow down the reaction rate.

In the context of methylprednisolone metabolism, a deuterated analog such as this compound could be used to probe the mechanism of hydroxylation reactions. For instance, if deuterium is placed at the 6β-position, a significant KIE on the rate of formation of 6β-hydroxymethylprednisolone would provide strong evidence that the cleavage of the C-H bond at this position is a rate-limiting step in the CYP3A4-mediated catalytic cycle. The magnitude of the KIE can provide further details about the transition state of the reaction. The presence of a significant primary deuterium KIE is generally considered evidence that hydrogen abstraction is at least partially rate-limiting in many P450 reactions. nih.gov

Studies on Metabolic Interconversions of Methylprednisolone and its Derivatives

Metabolic pathways are not always unidirectional. In some cases, a drug and its metabolite can be interconverted. For methylprednisolone, there is evidence of reversible metabolism between methylprednisolone and its oxidized counterpart, methylprednisone. nih.govnih.govresearchgate.net This interconversion is mediated by 11β-hydroxysteroid dehydrogenases.

Deuterated analogs are invaluable in studying such interconversion kinetics. By administering a deuterated form of either methylprednisolone or methylprednisone, researchers can track the appearance of the deuterated form of the other compound over time. nih.govnih.gov This allows for the precise determination of the rates of both the forward and reverse reactions. Such studies have been conducted in animal models, like rabbits, to characterize the pharmacokinetics of this reversible metabolism. nih.govnih.gov These investigations have revealed that conventional analytical methods can underestimate the metabolic clearance of these interconvertible steroids. nih.gov

Pharmacokinetic and Pharmacodynamic Modeling in Preclinical Animal Systems

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Models

The disposition of methylprednisolone (B1676475) (MPL) and its prodrugs, such as methylprednisolone acetate (B1210297) (MPA) and methylprednisolone sodium succinate, has been characterized in several animal species. In dogs, the systemic availability of MPL from its water-soluble ester, methylprednisolone sodium succinate, is approximately 59.9%. In rats, MPL bioavailability was found to be 49-57% after intravenous administration of the succinate prodrug and about 35% after oral administration. The disposition of methylprednisolone in rats is complex, involving extensive first-pass effects, nonlinear elimination and distribution, and reversible metabolism.

Metabolism of MPL primarily occurs in the liver, with metabolites excreted by the kidneys. A notable metabolic pathway observed in rabbits is the rapid and reversible conversion between methylprednisolone and its metabolite, methylprednisone. Sex differences in metabolism have been identified in rats, where male rats exhibit a clearance rate approximately three times higher than that of female rats, which is attributed to sex-specific hepatic metabolism.

Assessment of Bioavailability and Disposition in Specific Tissues (e.g., Synovial Fluid, Plasma)

The distribution of methylprednisolone into specific tissues, particularly synovial fluid and plasma, has been a key area of investigation, especially following local intra-articular administration of prodrugs like methylprednisolone acetate (MPA).

In horses, following intra-articular injection of MPA, the prodrug is hydrolyzed to active MPL within the synovial fluid. MPL can be detected in synovial fluid at pharmacologically significant concentrations for extended periods, ranging from approximately 5 to 39 days. Maximal synovial fluid concentrations of MPL (ranging from 58.9 to 379.5 µg/mL) were observed within 2 to 10 hours post-administration. In contrast, plasma concentrations remained very low, with only trace amounts (<5 ng/mL) detected within the first 24 hours.

Similar long-term retention in the joint has been observed in cattle, where MPL was detected in synovial fluid for more than three months after intra-articular administration of MPA. Despite a rapid initial decline, where less than 1% of the dose remained in the synovial fluid after 24 hours, the systemic bioavailability of MPL was only 30% during that period, indicating a slow release from precipitated drug depots within the joint.

Determination of Half-Lives and Clearance Rates in Animal Species

The elimination half-life and clearance rate of methylprednisolone vary considerably across different animal species and are highly dependent on the formulation and route of administration.

In horses, after intra-articular administration, MPL exhibits a biphasic elimination from the synovial fluid, with an initial half-time of 9.95 hours, followed by a much slower terminal phase with an apparent half-time of 115 hours. A similar prolonged elimination was seen in cattle, where the apparent half-time of MPL in synovial fluid was 18 days. A meta-analysis of studies in horses calculated the systemic clearance of MPL to be 797 mL/h/kg.

Studies in dogs have highlighted the phenomenon of "flip-flop" kinetics, where the absorption rate is slower than the elimination rate, causing the terminal half-life to reflect absorption. The terminal half-life of MPL in dogs after intravenous administration of a soluble prodrug was 1.6-2.64 hours. However, when an insoluble prodrug (methylprednisolone acetate) was given intramuscularly, the slow absorption process resulted in a much longer apparent terminal half-life of 70 hours.

In rats, intravenous MPL showed bi-exponential kinetics with a terminal half-life of approximately 0.5 hours in normal rats and 0.33 hours in adrenalectomized rats. Intramuscular administration in rats also resulted in flip-flop kinetics, with a longer terminal half-life of 1.1 hours. The clearance of MPL in rats was determined to be approximately 4.0 L/h/kg. In rabbits, the apparent clearance of MPL was found to be 7.93 mL/min/kg.

Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling in Animal Studies

PK/PD modeling is a critical tool for quantitatively assessing the complex and often delayed effects of corticosteroids. In preclinical animal studies, these models have been used to describe key pharmacodynamic responses to methylprednisolone, such as adrenal suppression and changes in lymphocyte counts.

In rats, an integrated PK/PD model was developed to describe both corticosterone suppression and lymphocytopenia following an intramuscular dose of MPL. The model for adrenal suppression was an indirect response model that captured the transient suppression of plasma corticosterone and its return to a normal circadian rhythm. The more complex model for lymphocytopenia accounted for the dual effects of MPL in rodents: inhibition of lymphocyte trafficking from tissue to blood and the induction of lymphocyte apoptosis. A separate study in adrenalectomized rats used a physiological indirect model to characterize T-cell trafficking, yielding an IC50 value of 0.4 ng/mL for MPL's inhibitory effect on the return of T-cells to the blood.

A meta-analysis of MPL studies in horses also employed mechanistic modeling. A minimal physiologically based pharmacokinetic (mPBPK) model was linked to an indirect response model to characterize the relationship between MPL concentrations and the suppression of endogenous hydrocortisone (B1673445). This analysis determined that MPL potently inhibits hydrocortisone production with an IC50 of 0.83 ng/mL.

Investigation of Drug-Drug Interactions Affecting Methylprednisolone Disposition in Animal Models

The investigation of drug-drug interactions is essential for understanding how co-administered substances can alter the pharmacokinetics of methylprednisolone. Preclinical animal models provide a valuable platform for elucidating the mechanisms of these interactions.

The cytochrome P450 (CYP) enzyme system, particularly the CYP3A4 isoenzyme, is a major pathway for the metabolism of many corticosteroids. Co-administration of drugs that inhibit this enzyme can lead to decreased clearance and increased exposure to methylprednisolone.

A study in rabbits was conducted to model the interaction between methylprednisolone and troleandomycin (TAO), an antibiotic known to affect steroid metabolism. The results showed that multiple doses of TAO caused a significant decrease in the total plasma clearance of methylprednisolone. The mechanism of this interaction may involve TAO decreasing the degree of interconversion between methylprednisolone and its reversible metabolite, methylprednisone. This study established the rabbit as a useful animal model for further investigation of the TAO/methylprednisolone interaction.

In Vitro Biochemical and Cellular Research Applications of 6β Methylprednisolone D3

Studies on Cellular Uptake and Efflux Mechanisms

The cellular entry of glucocorticoids like methylprednisolone (B1676475) is primarily governed by passive diffusion across the cell membrane. nih.gov This process allows the lipid-soluble steroid hormone to move from an area of higher concentration to one of lower concentration without the need for a specific transporter protein. Once inside the cell, it engages with its intracellular receptors. The deuterated analog, 6β-Methylprednisolone-d3, is expected to utilize the same passive diffusion mechanism for cellular entry, as the substitution of hydrogen with deuterium (B1214612) atoms does not fundamentally alter the molecule's lipophilicity or its ability to traverse the lipid bilayer. While some steroid hormones, such as 25-(OH) vitamin D3, can be taken up via receptor-mediated endocytosis involving plasma carrier proteins and receptors like megalin, this is not the primary pathway described for glucocorticoids. drugbank.com

Investigation of Steroid Hormone Receptor Interactions and Signaling Pathways (in vitro)

The biological effects of methylprednisolone are mediated through its interaction with the intracellular glucocorticoid receptor (GR). nih.gov Upon entering the cell, the steroid binds to the GR located in the cytoplasm. This binding event causes the dissociation of a multi-protein complex and allows the steroid-receptor complex to translocate into the nucleus. nih.gov Within the nucleus, the complex interacts with specific DNA sequences known as glucocorticoid response elements (GREs), which can either enhance or suppress the transcription of target genes. nih.gov This modulation of gene expression underlies the anti-inflammatory and immunomodulatory effects of the steroid.

Studies in adrenalectomized rats have detailed the dynamics of this interaction, showing that the efficiency of enzyme induction is more closely related to steroid-receptor occupancy than to plasma concentrations of the steroid. nih.gov This research also characterized the microscopic association and dissociation constants for the steroid-receptor interaction. nih.gov Furthermore, in vitro investigations have explored the interplay between the glucocorticoid receptor and other signaling pathways, such as the vitamin D receptor (VDR) pathway. mdpi.com While methylprednisolone does not appear to bind directly to the VDR, evidence suggests that a functional GR is necessary for some VDR-mediated effects in T cells, indicating a complex interplay between these two nuclear receptor signaling pathways. mdpi.com The cross-reactivity of 6-methylprednisolone (B1263380) in certain cortisol immunoassays further highlights its ability to interact with binding sites intended for structurally similar steroids. nih.gov As with cellular uptake, this compound is expected to exhibit an identical profile of receptor binding and signaling pathway activation as its parent compound.

Effects on Cellular Processes and Homeostasis in Model Systems

In vitro cell culture models are essential for dissecting the specific effects of corticosteroids on various cellular processes. Methylprednisolone has been shown to influence cell-mediated immunologic functions, particularly those dependent on lymphocytes, by inducing T-cell apoptosis while preserving B-cell functions. nih.govnih.gov It can also modulate the function of other cell types, such as podocytes in a model of minimal change disease, where it was found to support cell survival and partially restore cellular morphology and barrier function. nih.govnih.gov

A significant area of in vitro research has focused on the effects of methylprednisolone on oligodendroglial cells, which are responsible for myelination in the central nervous system. Studies using the HOG cell line, a human oligodendroglioma-derived model, have demonstrated that methylprednisolone has a direct and dose-dependent impact on key cellular processes. nih.govmdpi.commdpi.com

Research findings indicate that methylprednisolone reduces the viability and proliferation of HOG cells. mdpi.comnih.gov This effect is observed through a decrease in the expression of proliferation markers like Ki67. mdpi.com Furthermore, methylprednisolone induces dose-dependent apoptosis (cell death) in these oligodendroglial cell cultures. mdpi.com In addition to affecting cell survival and proliferation, the steroid also impairs the differentiation of these cells into mature oligodendrocytes. nih.govnih.govresearchgate.net This body of evidence suggests that high doses of methylprednisolone can be detrimental to the objectives of cell transplantation therapies aimed at remyelination. nih.govmdpi.com

The table below summarizes the observed effects of methylprednisolone on the viability of HOG cell cultures at various concentrations.

Methylprednisolone ConcentrationEffect on Cell ViabilitySource
10 µMSignificant reduction compared to control researchgate.net
30 µMSignificant reduction, with values remaining constant at higher concentrations researchgate.netresearchgate.net
50 µMSignificant reduction, with values remaining constant compared to 30 µM researchgate.netresearchgate.net

This interactive table is based on data from studies on methylprednisolone, which serves as the model for the expected effects of this compound.

Applications in Environmental Fate and Ecotoxicological Studies of Steroids

There is a lack of specific published research detailing the environmental fate and ecotoxicological profile of this compound. However, stable isotope-labeled compounds, such as deuterated steroids, are valuable tools in environmental science. They can be used as tracers or internal standards to study the presence, transport, and degradation of their non-labeled counterparts in environmental matrices like water and soil. dshs-koeln.de The use of a stable isotope-labeled internal standard is considered best practice in analytical procedures to account for matrix effects that can suppress or enhance the analytical signal during quantification. dshs-koeln.deresearchgate.net Therefore, while direct ecotoxicological data for this compound is not available, its primary application in this field would be to facilitate the accurate measurement of methylprednisolone contamination in environmental samples.

Future Directions and Emerging Research Avenues for Deuterated Methylprednisolone Analogs

Advancements in Synthetic Methodologies for Site-Specific Deuteration

The precise placement of deuterium (B1214612) atoms within the methylprednisolone (B1676475) scaffold is crucial for maximizing the kinetic isotope effect and achieving desired pharmacological outcomes. While traditional methods for deuterium labeling exist, emerging strategies are focused on achieving higher selectivity, efficiency, and scalability.

Recent progress in synthetic organic chemistry offers a toolkit of reactions for site-specific deuteration. researchgate.netresearchgate.net Methodologies such as transition-metal-catalyzed C-H activation, reductive deuteration of functional groups, and dehalogenative deuteration are becoming increasingly sophisticated. researchgate.net For a complex molecule like methylprednisolone, a multi-step synthetic approach is often necessary. For instance, the synthesis of deuterated steroids can start from precursors like pregnenolone (B344588) acetate (B1210297) and involve a series of chemical transformations including epoxidation, microbial oxidation, and specific reduction steps. google.com A general approach for deuterating steroids may involve the preparation of a Δ(5)-sterol or steroid, followed by the formation of a 6-oxo-3α,5α-cyclosteroid intermediate. nih.gov Base exchange with deuterium oxide can then introduce deuterium at specific positions, and subsequent reduction with a deuteride (B1239839) source like sodium borodeuteride can install another deuterium atom. nih.gov

Future advancements will likely focus on the development of novel catalysts and reagents that can direct deuterium incorporation to specific, metabolically vulnerable positions on the methylprednisolone molecule with high precision and minimal isotopic scrambling. acs.org The use of continuous flow chemistry, leveraging systems like the H-Cube® for in-situ generation of high-purity deuterium gas from D2O, presents a safer and more efficient alternative to traditional methods that rely on pressurized deuterium gas. thalesnano.com

Table 1: Comparison of Deuteration Methodologies

MethodologyAdvantagesChallenges for Complex Steroids
Hydrogen Isotope Exchange (HIE) Direct C-H to C-D conversion.Requires harsh conditions, potential for scrambling.
Reductive Deuteration Can introduce multiple deuterium atoms.Requires suitable functional group precursors.
Dehalogenative Deuteration High site-selectivity.Requires halogenated steroid intermediates.
Transition-Metal Catalysis High efficiency and selectivity.Catalyst development and optimization needed.
Continuous Flow Deuteration Enhanced safety and efficiency.Initial setup costs and optimization.

Integration with Multi-Omics Approaches (e.g., Metabolomics, Proteomics) for Comprehensive Biological Insights

The subtle modifications introduced by deuteration can lead to significant shifts in the metabolic and signaling pathways affected by methylprednisolone. A systems-level understanding of these changes is crucial for elucidating the complete biological impact of deuterated analogs. The integration of multi-omics technologies, such as metabolomics and proteomics, offers a powerful approach to achieve this comprehensive view. nih.govmulti-omics-drug-discovery.com

Metabolomics , the large-scale study of small molecules, can reveal how 6β-Methylprednisolone-d3 and its metabolites perturb the cellular metabolome. mdpi.com By comparing the metabolic fingerprints of cells or organisms treated with deuterated versus non-deuterated methylprednisolone, researchers can identify key metabolic pathways that are differentially affected. For instance, studies on other corticosteroids like dexamethasone (B1670325) have shown significant perturbations in amino acid metabolism, protein biosynthesis, and neurotransmitter synthesis in various tissues. mdpi.com Similar studies with deuterated methylprednisolone could pinpoint specific enzymes and pathways whose activity is altered due to the kinetic isotope effect. Urinary steroid metabolomics, for example, is a powerful tool for analyzing steroid metabolism and can be adapted to trace the fate of deuterated analogs. mdpi.com

Proteomics , the comprehensive analysis of proteins, can provide insights into the downstream effects of deuterated methylprednisolone on cellular function. nih.gov By quantifying changes in protein expression and post-translational modifications, researchers can identify signaling pathways and cellular processes that are modulated by the deuterated drug. For example, proteomic analyses of tissues treated with corticosteroids have revealed alterations in proteins involved in energy metabolism, the Krebs cycle, and cellular stress responses. nih.govcore.ac.uk Applying these techniques to cells treated with this compound could uncover novel mechanisms of action and identify biomarkers of drug efficacy and response.

The true power of this approach lies in the integration of metabolomic and proteomic data. mdpi.com By combining these datasets, researchers can construct detailed models of the cellular response to deuterated methylprednisolone, linking changes in metabolic pathways to alterations in protein expression and function. This integrated multi-omics approach will be instrumental in understanding the nuanced biological effects of deuteration and in guiding the development of next-generation deuterated corticosteroids with improved therapeutic profiles.

Development of Novel Analytical Techniques for Trace-Level Detection

The ability to accurately and sensitively detect this compound and its metabolites in complex biological matrices is paramount for preclinical and clinical research. As these compounds are often present at very low concentrations, the development of advanced analytical techniques with high sensitivity and specificity is a key area of future research.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantitative analysis of steroids in biological fluids due to its high selectivity and sensitivity. nih.govdshs-koeln.denih.gov The development of LC-MS/MS methods for this compound would involve optimizing chromatographic separation to resolve the analyte from endogenous steroids and its non-deuterated counterpart. upf.edusynnovis.co.uk Selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) would be employed for quantification, using specific precursor-to-product ion transitions for both the deuterated analyte and an appropriate internal standard (e.g., a more heavily deuterated version of methylprednisolone). nih.gov

Future advancements in this area will likely focus on:

Improving ionization efficiency: Novel ionization sources and techniques can enhance the signal intensity of the target analytes, thereby lowering the limits of detection.

Miniaturization and high-throughput analysis: The development of microfluidic LC systems and automated sample preparation workflows can increase sample throughput and reduce sample and solvent consumption. austinpublishinggroup.com

High-resolution mass spectrometry (HRMS): Techniques like quadrupole-Orbitrap MS offer high mass accuracy and resolution, enabling the confident identification and quantification of metabolites, even at trace levels, and can help in differentiating isotopomers. acs.orgrsc.org

Novel sample preparation techniques: Advanced extraction methods like solid-phase microextraction (SPME) and dispersive liquid-liquid microextraction (DLLME) can improve the recovery and pre-concentration of analytes from complex matrices. austinpublishinggroup.com

Table 2: Key Parameters for LC-MS/MS Method Development for this compound

ParameterConsideration
Chromatographic Column C18 or other suitable stationary phase for steroid separation.
Mobile Phase Optimized composition of aqueous and organic solvents with additives to enhance ionization.
Ionization Mode Electrospray ionization (ESI) in positive or negative mode.
Mass Spectrometry Triple quadrupole for SRM/MRM or high-resolution instrument for full scan and targeted analysis.
Internal Standard A stable isotope-labeled analog of methylprednisolone with a different mass.
Sample Preparation Liquid-liquid extraction or solid-phase extraction to remove interferences.

Extended Applications in Preclinical Drug Discovery and Development

The unique properties of deuterated compounds like this compound position them as valuable tools throughout the preclinical drug discovery and development pipeline. nih.gov Their applications extend beyond simply being metabolically more stable analogs to serving as critical probes for understanding drug metabolism and disposition.

In Drug Metabolism and Pharmacokinetics (DMPK) studies, this compound can be used as an internal standard for the quantification of non-deuterated methylprednisolone. thalesnano.com More importantly, it can be employed in "cassette dosing" or "cocktail" studies, where the deuterated and non-deuterated compounds are co-administered to animals. By analyzing the ratio of the two compounds and their respective metabolites over time, researchers can gain valuable insights into the kinetic isotope effect on metabolism and clearance in vivo. nih.gov This approach can rapidly assess the potential benefits of deuteration for improving a drug's pharmacokinetic profile.

Furthermore, deuterated analogs are instrumental in metabolite identification studies. The characteristic mass shift of three daltons in this compound makes it easier to distinguish its metabolites from endogenous compounds and metabolites of co-administered drugs in mass spectrometry-based analyses. This facilitates the elucidation of metabolic pathways and the identification of potential reactive or toxic metabolites.

The development of deuterated analogs also represents a strategy for creating "deuterium switches," where a known drug is purposefully deuterated to improve its therapeutic properties. nih.gov This can lead to a longer half-life, reduced dosing frequency, and potentially a better safety profile by minimizing the formation of undesirable metabolites. nih.gov The successful development and approval of deuterated drugs like deutetrabenazine have paved the way for this approach to be applied to other drug classes, including corticosteroids. nih.gov The exploration of non-glucocorticoid steroid analogs of methylprednisolone further highlights the potential for creating novel therapeutic agents with more targeted pharmacological effects. nih.gov

Q & A

Q. What synthetic routes and purification methods are recommended for producing high-purity 6β-Methylprednisolone-d3?

this compound is synthesized via multistep reactions involving epoxide ring-opening, hydrolysis, dehydrogenation, and substitution. Key steps include:

  • Epoxide ring-opening : Using regioselective nucleophilic attack to introduce the deuterated methyl group at the 6β position .
  • Purification : Preparative HPLC is critical to achieve >99% purity. Reverse-phase C18 columns with acetonitrile/water gradients are effective for isolating the deuterated compound from non-deuterated impurities .
  • Characterization : Confirm structural integrity via ¹H-NMR, ¹³C-NMR, and NOESY to distinguish β-methyl stereochemistry from α-isomers .

Q. What analytical techniques are most reliable for quantifying this compound in complex biological matrices?

  • HPLC-MS/MS : Use deuterated internal standards (e.g., 6β-Methylprednisolone-d6) to minimize matrix effects. Optimize ionization parameters (e.g., ESI+ mode) for enhanced sensitivity .
  • Isotopic purity assessment : High-resolution mass spectrometry (HRMS) detects residual non-deuterated species. Ensure isotopic enrichment exceeds 98% to avoid pharmacokinetic data misinterpretation .
  • Chromatographic separation : Employ UPLC with phenyl-hexyl columns to resolve structural analogs like 6α-Methylprednisolone, which may co-elute in standard methods .

Q. How should this compound be stored to maintain stability in long-term pharmacokinetic studies?

  • Storage conditions : Store lyophilized powder at -20°C in airtight, light-resistant containers. Reconstituted solutions in DMSO or ethanol should be used within 24 hours to prevent deuterium exchange or degradation .
  • Stability testing : Conduct accelerated degradation studies under acidic (pH 3), basic (pH 9), and oxidative (H₂O₂) conditions to identify degradation products. Monitor via LC-MS to confirm structural integrity .

Advanced Research Questions

Q. How does deuterium substitution at the 6β position alter glucocorticoid receptor (GR) binding kinetics compared to non-deuterated methylprednisolone?

  • In vitro assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure GR affinity. Compare dissociation constants (KD) between deuterated and non-deuterated forms.
  • Isotope effects : Deuteration may reduce metabolic clearance via CYP3A4 due to the kinetic isotope effect (KIE). Validate using hepatic microsomal assays with LC-MS quantification .
  • Structural dynamics : Molecular dynamics simulations can reveal conformational changes in the GR ligand-binding domain induced by deuterium’s steric effects .

Q. What experimental strategies mitigate challenges in identifying this compound metabolites in vivo?

  • Radiolabeling : Co-administer ³H/¹⁴C-labeled this compound to track metabolites in urine and plasma. Combine with HRMS for structural elucidation .
  • Fragmentation patterns : Use MS/MS libraries to distinguish deuterated metabolites (e.g., 6β-Methylprednisolone-21-sulfate-d3) from endogenous steroids. Note that deuterium retention varies by metabolic pathway .

Q. How should researchers design experiments to evaluate isotope effects on this compound’s anti-inflammatory efficacy?

  • Controlled comparisons : Use paired animal models (e.g., murine LPS-induced inflammation) to compare dose-response curves of deuterated vs. non-deuterated forms. Measure cytokine suppression (e.g., IL-6, TNF-α) as efficacy endpoints .
  • Pharmacokinetic-pharmacodynamic (PK-PD) modeling : Integrate plasma concentration-time profiles with efficacy data to quantify isotope-driven changes in EC50.

Q. What methodologies resolve contradictions in deuterated vs. non-deuterated pharmacokinetic data?

  • Protocol standardization : Ensure consistent dosing routes, sample collection times, and analytical parameters across studies. Deviations in HPLC gradients or MS ionization can skew results .
  • Meta-analysis : Pool data from multiple studies using random-effects models to account for variability. Stratify by species, dose, and metabolic enzyme polymorphisms (e.g., CYP3A4*1B) .

Methodological Notes

  • Statistical rigor : Report significance thresholds (e.g., p < 0.05 with Bonferroni correction) and justify sample sizes via power analysis .
  • Data transparency : Provide raw chromatograms, NMR spectra, and MS/MS fragmentation patterns in supplementary materials to enable reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.